molecular formula C9H17NO2 B6226894 tert-butyl 2-(cyclopropylamino)acetate CAS No. 78773-38-3

tert-butyl 2-(cyclopropylamino)acetate

Cat. No.: B6226894
CAS No.: 78773-38-3
M. Wt: 171.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. This compound is known for its unique reactivity patterns and is used in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(cyclopropylamino)acetate typically involves the reaction of tert-butyl acetate with cyclopropylamine. One common method involves the use of tert-butyl acetate and cyclopropylamine in the presence of a catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(cyclopropylamino)acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with this compound, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Cyclopropylaminoacetic acid.

    Reduction: Cyclopropylaminoethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(cyclopropylamino)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyclopropylamino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: Shares the tert-butyl group but lacks the cyclopropylamino moiety.

    Cyclopropylamine: Contains the cyclopropylamino group but lacks the ester functionality.

    Tert-butyl cyclopropylglycinate: Similar structure but with different functional groups.

Uniqueness

Tert-butyl 2-(cyclopropylamino)acetate is unique due to its combination of the tert-butyl group and the cyclopropylamino moiety, which imparts distinct reactivity and properties. This makes it a valuable compound for various chemical transformations and applications.

Properties

CAS No.

78773-38-3

Molecular Formula

C9H17NO2

Molecular Weight

171.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.